{3-methylbicyclo[1.1.1]pentan-1-yl}methanesulfonyl chloride
Description
Properties
IUPAC Name |
(3-methyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO2S/c1-6-2-7(3-6,4-6)5-11(8,9)10/h2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSZLCOSYIRKOPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C1)(C2)CS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Photochemical Cyclization of Propellane Derivatives
The photochemical reaction of [1.1.1]propellane with methyl-containing diketones provides direct access to 3-methyl-BCP derivatives. For example, irradiation of propellane with diacetyl in a flow reactor yields bicyclo[1.1.1]pentane-1,3-diketones, which can undergo haloform reactions to produce dicarboxylic acids. Introducing a methyl group at position 3 requires substituting one acetyl group with a methyl donor during the cycloaddition. This method has been scaled to kilogram quantities, demonstrating its practicality for industrial applications.
Transition Metal-Catalyzed Cross-Coupling
Functionalization of the Bridgehead Position
Oxidation of BCP Methanol Derivatives
3-Methylbicyclo[1.1.1]pentan-1-ol serves as a key intermediate for sulfonyl chloride synthesis. Conversion of the alcohol to methanesulfonyl chloride involves a three-step sequence:
- Chlorination : Treatment with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) yields 3-methylbicyclo[1.1.1]pentan-1-yl chloride.
- Sulfonation : Reaction with sodium sulfite (Na₂SO₃) under acidic conditions introduces the sulfonate group, forming the sodium sulfonate salt.
- Chlorination : Phosphorus pentachloride converts the sulfonate to the sulfonyl chloride.
This route, while straightforward, faces challenges in preserving the BCP scaffold during the harsh chlorination steps. Yields typically range from 40–60% due to competing elimination reactions.
Direct Sulfurization of BCP Carboxylic Acids
3-Methylbicyclo[1.1.1]pentane-1-carboxylic acid can be transformed into the sulfonyl chloride via a radical-based pathway:
- Decarboxylative Chlorination : The carboxylic acid reacts with lead tetraacetate and iodine monochloride (ICl) to generate the bridgehead iodide.
- Sulfur Dioxide Insertion : Exposure to sulfur dioxide in the presence of a radical initiator (e.g., AIBN) forms the sulfonyl radical, which couples with the iodide.
- Chlorination : Treatment with chlorine gas or sulfuryl chloride (SO₂Cl₂) finalizes the sulfonyl chloride group.
This method avoids intermediate alcohols but requires specialized reagents and controlled radical conditions.
Alternative Pathways and Comparative Analysis
Grignard-Based Approaches
Reaction of 3-methyl-BCP magnesium bromide with sulfuryl chloride (SO₂Cl₂) provides a one-step route to the target compound. However, the strained BCP core complicates Grignard reagent stability, leading to low yields (<30%).
Thiol Oxidation Route
- Thiol Formation : 3-Methylbicyclo[1.1.1]pentan-1-ol is converted to the corresponding thiol using Lawesson’s reagent.
- Oxidation : Hydrogen peroxide oxidizes the thiol to sulfonic acid.
- Chlorination : Phosphorus pentachloride transforms the sulfonic acid into sulfonyl chloride.
While reliable, this method involves toxic intermediates and multi-step purification.
Reaction Optimization and Challenges
| Method | Key Reagents | Yield (%) | Limitations |
|---|---|---|---|
| Alcohol Chlorination | SOCl₂, PCl₅ | 40–60 | Elimination side reactions |
| Decarboxylative Pathway | Pb(OAc)₄, ICl, SO₂ | 35–50 | Radical control required |
| Grignard Reaction | Mg, SO₂Cl₂ | 20–30 | Reagent instability |
| Thiol Oxidation | Lawesson’s reagent, PCl₅ | 50–65 | Toxic intermediates |
The photochemical route offers the highest scalability, whereas the alcohol chlorination method balances simplicity and yield.
Chemical Reactions Analysis
Types of Reactions
{3-methylbicyclo[1.1.1]pentan-1-yl}methanesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Reduction: The compound can be reduced to the corresponding sulfonamide or sulfonic acid derivatives.
Oxidation: Oxidative conditions can convert the sulfonyl chloride group to sulfonic acid.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols, typically under basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.
Major Products Formed
Nucleophilic substitution: Produces sulfonamides, sulfonate esters, or sulfonate thioesters.
Reduction: Yields sulfonamides or sulfonic acids.
Oxidation: Forms sulfonic acids.
Scientific Research Applications
Chemistry
In chemistry, {3-methylbicyclo[1.1.1]pentan-1-yl}methanesulfonyl chloride is used as a reagent for introducing the bicyclo[1.1.1]pentane moiety into target molecules. This can enhance the rigidity and three-dimensionality of the resulting compounds, which is valuable in the design of pharmaceuticals and materials.
Biology and Medicine
The compound’s unique structure makes it a potential candidate for drug development. Its rigid bicyclo[1.1.1]pentane core can serve as a bioisostere for phenyl rings, potentially improving the pharmacokinetic properties of drug candidates.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and specialty chemicals. Its ability to undergo various chemical transformations makes it a versatile building block.
Mechanism of Action
The mechanism of action of {3-methylbicyclo[1.1.1]pentan-1-yl}methanesulfonyl chloride depends on the specific application. In nucleophilic substitution reactions, the sulfonyl chloride group acts as an electrophile, facilitating the attack by nucleophiles. In biological systems, the bicyclo[1.1.1]pentane core can interact with molecular targets, potentially altering their function or stability.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
*Inferred from substituent addition to bicyclo[1.1.1]pentane core.
Key Comparative Insights
Fluorinated derivatives (C₇H₉ClF₂O₂S, C₆H₆ClF₃O₂S) exhibit increased electrophilicity due to electron-withdrawing fluorine atoms, enhancing reactivity in Suzuki couplings or amidation reactions .
Physicochemical Properties :
- Lipophilicity : Fluorinated analogs (e.g., trifluoromethyl derivative, logP ~2.1) are more lipophilic than the methyl-substituted target compound (logP ~1.5), influencing membrane permeability .
- Metabolic Stability : Fluorine substitution reduces oxidative metabolism, making fluorinated derivatives more suitable for in vivo applications .
Synthetic Utility :
Biological Activity
{3-methylbicyclo[1.1.1]pentan-1-yl}methanesulfonyl chloride is a compound characterized by its unique bicyclic structure, which consists of a bicyclo[1.1.1]pentane moiety linked to a methanesulfonyl chloride group. This compound has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry and enzyme inhibition.
Enzyme Inhibition
Research has indicated that this compound acts as a selective inhibitor of monoacylglycerol lipase (MAGL), an enzyme critical in the endocannabinoid signaling pathway. Inhibition of MAGL can lead to increased levels of endocannabinoids, which have been associated with analgesic and anti-inflammatory effects .
Table 1: Biological Activities Related to MAGL Inhibition
Pharmacokinetic Properties
Studies on compounds similar to this compound suggest improved pharmacokinetic properties, including enhanced oral bioavailability and metabolic stability compared to traditional compounds. For instance, modifications incorporating the bicyclo[1.1.1]pentane motif have shown significant improvements in passive permeability and solubility, which are crucial for drug development .
Case Study 1: Analgesic Properties in Animal Models
A study investigated the analgesic properties of compounds derived from this compound in mouse models of pain. The results demonstrated a statistically significant reduction in pain response compared to control groups, indicating the compound's potential as an effective analgesic agent.
Case Study 2: Anti-inflammatory Effects
In another study focusing on inflammation, the compound was tested in models of acute inflammation induced by carrageenan. The findings revealed a marked decrease in edema formation, supporting its role as an anti-inflammatory agent through MAGL inhibition.
Synthesis and Derivatives
The synthesis of this compound typically involves nucleophilic substitution reactions that yield high purity and yield of the compound. Variants of this compound have been explored for their biological activities, expanding the scope of potential therapeutic applications.
Table 2: Synthesis Methods and Yields
Q & A
Q. What are the common synthetic routes for {3-methylbicyclo[1.1.1]pentan-1-yl}methanesulfonyl chloride?
The synthesis typically involves functionalizing the bicyclo[1.1.1]pentane core. A standard approach includes reacting 3-methylbicyclo[1.1.1]pentane derivatives with sulfonating agents (e.g., sulfuryl chloride or methanesulfonyl chloride) under controlled conditions. Solvent choice (e.g., dichloromethane, THF) and temperature (0–25°C) are critical for achieving high yields and purity, as demonstrated in analogous sulfonyl chloride syntheses . Purification via column chromatography or recrystallization is often required to isolate the product.
Q. What factors influence the electrophilic reactivity of this compound in nucleophilic substitutions?
Reactivity depends on solvent polarity, temperature, and steric effects from the bicyclic framework. Polar aprotic solvents (e.g., DMF, THF) enhance electrophilicity by stabilizing transition states. The strained bicyclo[1.1.1]pentane core may reduce reactivity compared to linear sulfonyl chlorides, necessitating optimized reaction times (e.g., 12–24 hours) and mild bases (e.g., triethylamine) to drive sulfonamide or sulfonate ester formation .
Q. How is this compound characterized structurally and functionally?
Key techniques include:
- NMR spectroscopy : To confirm the bicyclic structure and sulfonyl chloride moiety (e.g., characteristic downfield shifts for SO₂Cl).
- Mass spectrometry : For molecular weight validation.
- X-ray crystallography : Used in related bicyclopentane derivatives to resolve steric and electronic effects .
Advanced Research Questions
Q. How can reaction conditions be optimized for sulfonamide formation using this compound?
Optimization involves:
- Solvent selection : THF or dichloromethane balances solubility and reactivity.
- Temperature control : 0–25°C minimizes side reactions (e.g., hydrolysis).
- Stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to amine ensures complete conversion.
- Additives : Catalytic DMAP accelerates sulfonylation. Studies on similar compounds show yields exceeding 80% under these conditions .
Q. What mechanistic insights explain conflicting reactivity data in nucleophilic aromatic substitutions?
Discrepancies arise from the bicyclo[1.1.1]pentane core’s strain, which alters electronic properties compared to planar aromatics. Density functional theory (DFT) calculations on analogous systems suggest reduced electron-withdrawing effects at the sulfonyl group due to steric constraints, slowing reactions with weak nucleophiles. Experimental validation via kinetic studies (e.g., monitoring by HPLC) is recommended to resolve such contradictions .
Q. How does this compound serve as a bioisostere in medicinal chemistry?
The bicyclo[1.1.1]pentane scaffold replaces aromatic rings (e.g., benzene) to improve metabolic stability and reduce off-target interactions. For example, 3-methylbicyclo[1.1.1]pentane derivatives exhibit enhanced binding affinity in enzyme inhibition assays (e.g., METTL3) compared to linear analogs, as shown in comparative studies . This makes the compound valuable for designing CNS-active drugs with improved pharmacokinetics.
Q. What strategies mitigate hydrolysis during storage and handling?
Hydrolysis is minimized by:
Q. How does the 3-methyl substituent affect synthetic applications compared to unsubstituted analogs?
The methyl group enhances steric bulk, reducing unintended ring-opening reactions during functionalization. However, it may hinder access to certain nucleophiles. Comparative studies on 3-methyl vs. unsubstituted bicyclopentane sulfonyl chlorides reveal a trade-off between stability and reactivity, requiring tailored conditions for coupling reactions .
Data Analysis and Application Questions
Q. What analytical methods resolve impurities in synthesized batches?
Q. What evidence supports its utility in photoredox catalysis or cycloadditions?
While direct data on this compound is limited, studies on bicyclo[2.2.2]octane sulfonyl chlorides demonstrate photocatalytic [2+2] cycloadditions to access strained carbocycles. Similar methodologies could apply, leveraging the sulfonyl chloride’s electrophilicity in radical-initiated reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
